molecular formula C17H13NO2 B2745929 4-[6-(4-Hydroxyphenyl)pyridin-2-yl]phenol CAS No. 171820-16-9

4-[6-(4-Hydroxyphenyl)pyridin-2-yl]phenol

Cat. No.: B2745929
CAS No.: 171820-16-9
M. Wt: 263.296
InChI Key: OFPOICCBUABQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-[6-(4-Hydroxyphenyl)pyridin-2-yl]phenol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[6-(4-Hydroxyphenyl)pyridin-2-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-(4-Hydroxyphenyl)pyridin-2-yl]phenol involves its interaction with specific molecular targets, such as proteins or enzymes. The phenolic and pyridinyl groups allow the compound to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules . These interactions can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects.

Properties

IUPAC Name

4-[6-(4-hydroxyphenyl)pyridin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-14-8-4-12(5-9-14)16-2-1-3-17(18-16)13-6-10-15(20)11-7-13/h1-11,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPOICCBUABQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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